molecular formula C13H9NO5 B13732468 3-(2-Furyl)acrylic acid P-nitrophenyl ES ter

3-(2-Furyl)acrylic acid P-nitrophenyl ES ter

Cat. No.: B13732468
M. Wt: 259.21 g/mol
InChI Key: CXGBYYINAFCQKX-BQYQJAHWSA-N
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Description

3-(2-Furyl)acrylic acid P-nitrophenyl ES ter is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a furan ring, an acrylic acid moiety, and a p-nitrophenyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)acrylic acid P-nitrophenyl ES ter undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as amines or alcohols can react with the p-nitrophenyl ester group under basic conditions.

Major Products

The major products formed from these reactions include various furan derivatives, reduced acrylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Furyl)acrylic acid P-nitrophenyl ES ter has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Furyl)acrylic acid P-nitrophenyl ES ter involves its interaction with specific molecular targets and pathways. For example, as an MCD inhibitor, it binds to the active site of the enzyme, preventing the decarboxylation of malonyl-CoA. This inhibition can affect metabolic pathways and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Furyl)acrylic acid P-nitrophenyl ES ter is unique due to the combination of the furan ring, acrylic acid moiety, and p-nitrophenyl ester group.

Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

(4-nitrophenyl) (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C13H9NO5/c15-13(8-7-11-2-1-9-18-11)19-12-5-3-10(4-6-12)14(16)17/h1-9H/b8-7+

InChI Key

CXGBYYINAFCQKX-BQYQJAHWSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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